2,4-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone
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Description
2,4-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone is a useful research compound. Its molecular formula is C23H27NO3 and its molecular weight is 365.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Growth-Regulating Activity
A derivative of 2,4-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone has been studied for its growth-regulating activity. The compound was prepared via the Mannich reaction and exhibited notable activity in this domain, as identified through NMR spectroscopy (Sharifkanov et al., 2001).
Structural Elucidation in Drug Development
A structural study of a closely related compound showed its promise as an antitubercular drug candidate. The study involved X-ray, variable temperature NMR, and DFT, highlighting the compound's potential in medicinal chemistry (Richter et al., 2022).
Synthesis for Potential Dopamine Agonist Activity
Synthetic approaches to derivatives of this chemical structure have been explored for their potential as dopamine agonists. Although some compounds did not exhibit central nervous system activity, others demonstrated significant dopamine agonist activity in specific assays (Brubaker & Colley, 1986).
Antiviral Evaluation
New derivatives have been evaluated for their antiviral activity, particularly against influenza and human coronavirus. This demonstrates the compound's versatility in developing new classes of antiviral molecules (Apaydın et al., 2020).
Application in Alzheimer's Disease Treatment
Compounds structurally similar to this compound have been studied for their application in treating dementia of Alzheimer's type. This research focused on M1 muscarinic agonists, highlighting the compound's relevance in neuropharmacology (Tsukamoto et al., 1995).
Water-Soluble Carcinogenic Dye Removal
A Mannich base derivative of this compound has been used in the synthesis of a polymer effective in removing water-soluble carcinogenic azo dyes. This points to its potential application in environmental chemistry and material science (Akceylan et al., 2009).
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-17-6-7-21(18(2)14-17)22(25)20-5-3-4-19(15-20)16-24-10-8-23(9-11-24)26-12-13-27-23/h3-7,14-15H,8-13,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXWPIBKUVWBIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643314 |
Source
|
Record name | (2,4-Dimethylphenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-83-6 |
Source
|
Record name | (2,4-Dimethylphenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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